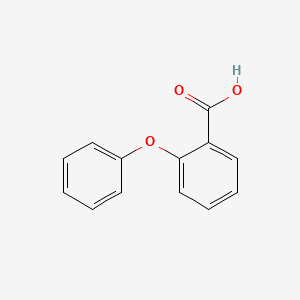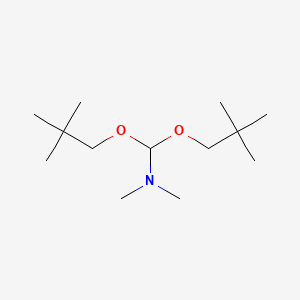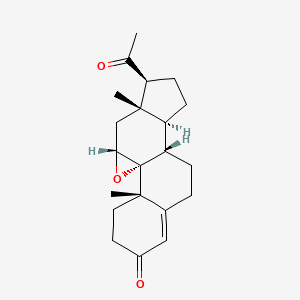
9,11alpha-Epoxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11alpha-epoxypregn-4-ene-3,20-dione is an epoxy steroid that is pregn-4-ene-3,20-dione which has an epoxy group whose oxygen is attached to the 9alpha and 11alpha-positions. It is a 20-oxo steroid, a C21-steroid, a 3-oxo-Delta(4) steroid and an epoxy steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Synthesis and Transformation
- Synthesis of Derivatives: Studies have focused on the synthesis of various derivatives of 9,11alpha-Epoxypregn-4-ene-3,20-dione. For instance, Turuta et al. (1992) explored the synthesis of 16α,17α-isopropylidene derivatives of pregn-4-ene-9α,16α,17α,21-tetraol-3,20-dione and its 17α-thioanalog, utilizing the cis-cleavage of the 20-carboethoxyhydrazone of this epoxide (Turuta et al., 1992). Similarly, Voishvillo et al. (1990) studied various approaches to synthesize 16α,17α-epoxypregn-4-ene-9α,21-diol-3,20-dione, demonstrating a preparative method via microbiological transformations (Voishvillo et al., 1990).
Biochemical Studies
- Characterization of Derivatives: Yin and Zheng (2007) synthesized and characterized various epoxy pregnene derivatives, such as 16alpha, 17alpha-epoxy-6-methylene-pregn-4-ene-3,20-dione, providing detailed spectral analysis (Yin & Zheng, 2007).
- Molecular Interactions: Bratoeff et al. (2010) and (2003) investigated the molecular interactions of progesterone derivatives with 5α-reductase and androgen receptors, providing insights into the potential inhibitory effects of certain progesterone derivatives, including those structurally related to 9,11alpha-Epoxypregn-4-ene-3,20-dione (Bratoeff et al., 2010) (Bratoeff et al., 2003).
Physiological Relevance
- Progesterone Receptor Studies: Pichon and Milgrom (1977) characterized the progesterone receptor in human mammary carcinoma using Pregn-4-ene-3,20-dione, a structurally related compound, to understand its binding properties and implications in cancer research (Pichon & Milgrom, 1977).
Steroid Hormone Synthesis
- Synthesis of Adrenocortical Hormones: Investigations by Smit and Bakker (2010) into the synthesis and stereochemistry of adrenocortical hormones, specifically the 9β,10α-isomers, contribute to understanding the structural nuances and synthesis pathways relevant to compounds like 9,11alpha-Epoxypregn-4-ene-3,20-dione (Smit & Bakker, 2010).
properties
Product Name |
9,11alpha-Epoxypregn-4-ene-3,20-dione |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,2S,10S,11S,14S,15S,17R)-14-acetyl-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21+/m1/s1 |
InChI Key |
FFMULFMLARAIRH-OUZKAEIWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C |
SMILES |
CC(=O)C1CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



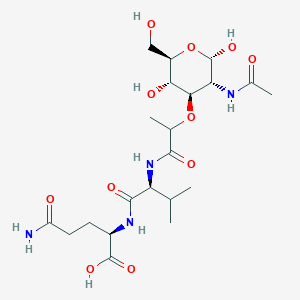
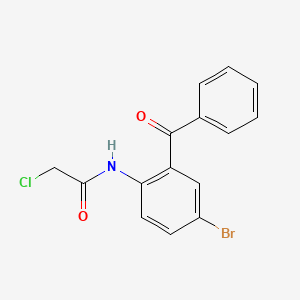
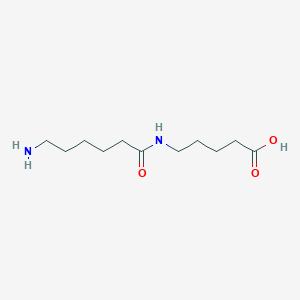
![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)

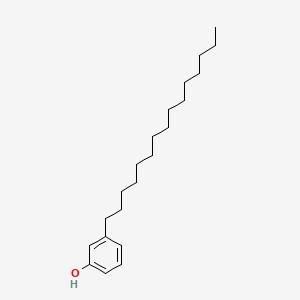

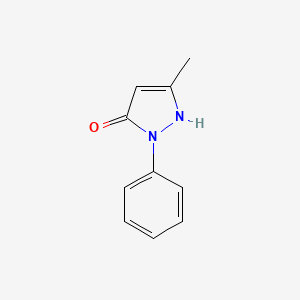


![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)
